![molecular formula C13H14N2O3S B2794921 [2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid CAS No. 335398-82-8](/img/structure/B2794921.png)

[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

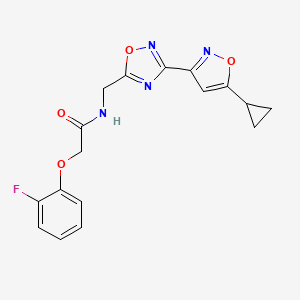

“[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid” is a chemical compound with the molecular formula C13H14N2O3S . It has an average mass of 278.327 Da and a monoisotopic mass of 278.072510 Da .

Molecular Structure Analysis

The molecular structure of “[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid” consists of a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . Attached to this ring is an ethoxyphenylamino group and an acetic acid group .Scientific Research Applications

- ETAA has been investigated as a potential corrosion inhibitor. Researchers have explored its ability to protect metal surfaces from degradation caused by chemical reactions with the environment. By forming a protective layer on metal surfaces, ETAA can mitigate corrosion and extend the lifespan of materials .

- ETAA is used in proteomics studies. It may serve as a tool for investigating protein interactions, post-translational modifications, and protein expression patterns. Researchers utilize ETAA to gain insights into cellular processes and disease mechanisms .

- ETAA could play a role in gene editing techniques. Although research in this area is ongoing, its chemical properties suggest potential applications in gene therapy or CRISPR-based approaches. Further studies are needed to explore its efficacy and safety .

- Some studies have explored ETAA’s antimicrobial activity. It may exhibit inhibitory effects against bacteria, fungi, or other pathogens. Investigating its mechanism of action and potential applications in drug development is an active area of research .

- Researchers have developed synthetic pathways to prepare ETAA. These pathways involve chemical reactions that yield the compound. Understanding these synthetic routes is crucial for its production and further derivatization .

- ETAA’s biological effects, such as its impact on cellular processes or receptors, remain an area of interest. Pharmacological studies aim to elucidate its potential therapeutic applications, including anti-inflammatory or analgesic properties .

Corrosion Inhibition

Proteomics Research

Gene Editing Applications

Antimicrobial Properties

Synthetic Pathways and Organic Chemistry

Biological Activity and Pharmacology

Future Directions

The future directions of research on “[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, more research could be done to understand their synthesis and chemical reactions .

Mechanism of Action

Target of Action

The primary target of [2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid is the peroxisome proliferator-activated receptor γ (PPARγ) . PPARγ is a member of the nuclear hormone receptor superfamily and plays a crucial role in enhancing insulin sensitivity .

Mode of Action

The compound interacts with PPARγ, leading to its activation . The activation of PPARγ results in enhanced insulin sensitivity, which is beneficial in the management of diabetes .

Biochemical Pathways

The activation of PPARγ affects several biochemical pathways. One of the key pathways is the insulin signaling pathway . By enhancing insulin sensitivity, the compound promotes the efficient utilization of glucose, thereby helping to regulate blood sugar levels .

Pharmacokinetics

It’s known that the stability of similar compounds, such as boronic acids and their esters, can be influenced by water, as these compounds are only marginally stable in water . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and, consequently, its bioavailability.

Result of Action

The activation of PPARγ by [2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid leads to enhanced insulin sensitivity at the molecular level. This can result in improved glucose utilization at the cellular level, which is particularly beneficial for individuals with insulin resistance or type 2 diabetes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of [2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid. For instance, the presence of water can affect the stability of the compound . Additionally, the compound’s efficacy can be influenced by the individual’s metabolic state, such as the level of insulin resistance.

properties

IUPAC Name |

2-[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-2-18-11-5-3-9(4-6-11)14-13-15-10(8-19-13)7-12(16)17/h3-6,8H,2,7H2,1H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCXSAKYPGZIQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2794843.png)

![9-(3-methoxyphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2794849.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2794853.png)

![N-(4-bromo-3-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2794859.png)

![Methyl 4-fluoro-3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2794860.png)